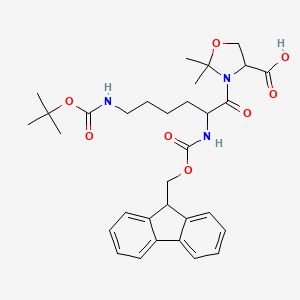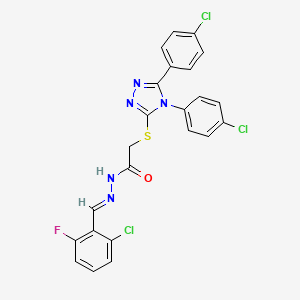![molecular formula C39H28Cl2N4O2S B12050072 (4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12050072.png)
(4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound characterized by its multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the chlorobenzyl group: This step involves the nucleophilic substitution reaction where the pyrazole intermediate reacts with 4-chlorobenzyl chloride.
Formation of the methylene bridge: This involves the condensation reaction between the pyrazole derivative and an aldehyde.
Addition of the sulfanyl group: This step involves the reaction of the intermediate with 4-chlorothiophenol under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and functional groups allows for diverse interactions at the molecular level, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
- **(4Z)-4-[(3-{4-[(4-METHYLBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- **(4Z)-4-[(3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-5-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Uniqueness: The presence of the chlorobenzyl and chlorophenyl groups in (4Z)-4-[(3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C39H28Cl2N4O2S |
|---|---|
Molecular Weight |
687.6 g/mol |
IUPAC Name |
(4Z)-4-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-5-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C39H28Cl2N4O2S/c40-30-15-11-27(12-16-30)25-47-34-19-13-28(14-20-34)38-29(24-44(43-38)32-7-3-1-4-8-32)23-36-37(26-48-35-21-17-31(41)18-22-35)42-45(39(36)46)33-9-5-2-6-10-33/h1-24H,25-26H2/b36-23- |
InChI Key |
LKDQMMWIAFCKFI-GMEAVFFOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/C=C\5/C(=NN(C5=O)C6=CC=CC=C6)CSC7=CC=C(C=C7)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C=C5C(=NN(C5=O)C6=CC=CC=C6)CSC7=CC=C(C=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050028.png)








![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)


